REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:11]=2[CH:12]=[CH:13][N:14]=[CH:15]3)=[CH:2]1.[H-].[Na+].I[CH3:23].CO>CN(C=O)C>[CH3:23][N:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:11]=2[CH:12]=[CH:13][N:14]=[CH:15]3)=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
N1C=C(C=2C1=NC=CC2)C2=C1C=CN=CC1=CC=C2
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
paraffin
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at room temperature for a further 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is subsequently evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C=2C1=NC=CC2)C2=C1C=CN=CC1=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |